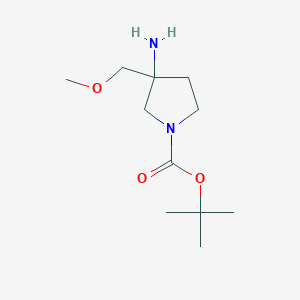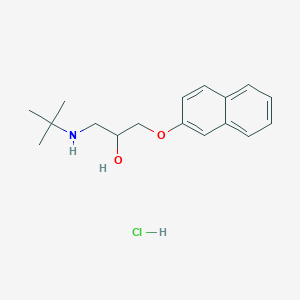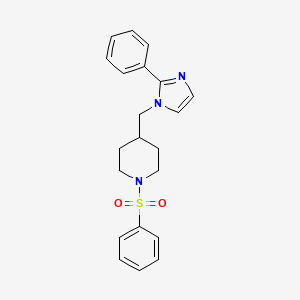
2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is a synthetic compound with a molecular formula of C23H27N3O3S. It is commonly referred to as DPQ and is used in scientific research applications. This compound has gained significant interest due to its potential in treating various diseases, including cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Green Synthesis and Chemical Characterization
Researchers have developed efficient and environmentally friendly methods for synthesizing quinoxaline derivatives, including structures related to "2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline". For instance, dimethyl sulfoxide has been utilized in one-pot synthesis strategies to create a variety of N-heterocycle-fused quinoxalines with moderate to excellent yields. This showcases the compound's utility in generating structurally diverse quinoxalines under green chemistry principles (Xie et al., 2017).
Antimicrobial Applications
Quinoxaline derivatives, including those structurally similar to "2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline", have been investigated for their antimicrobial properties. A study described the synthesis and characterization of novel quinoxaline sulfonamides, which exhibited significant antibacterial activity against various bacterial strains, highlighting the potential of quinoxaline compounds in developing new antibacterial agents (Alavi et al., 2017).
Material Science and Catalysis
Quinoxaline compounds have been explored for their roles in material science and as catalysts in chemical reactions. The synthesis of substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines, which may include derivatives similar to the specified compound, has demonstrated the versatility of quinoxaline structures in facilitating complex chemical transformations, potentially leading to applications in catalysis and material synthesis (Katritzky et al., 1999).
Crystal and Molecular Structure Analysis
The detailed crystal and molecular structure analyses of quinoxaline derivatives, including compounds akin to "2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline", have provided insights into their chemical properties and interactions. Such studies are crucial for understanding the compound's behavior in various environments and can aid in the design of quinoxaline-based materials with specific characteristics (Naveen et al., 2015).
Eigenschaften
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)24-11-9-17(10-12-24)27-21-14-22-19-5-3-4-6-20(19)23-21/h3-8,13-14,17H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLXXPGDXVQTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2565528.png)

![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)


![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)
![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)